Structural and Conformational Differentiation from Hydralazine
The target compound possesses a bis-phthalazine scaffold (C17H14N6O, MW 318.33) with an N-N bridge, creating an extended planar system not present in the classic antihypertensive hydralazine, which is a single-ring 1-hydrazinylphthalazine (C8H8N4, MW 160.18) . This structural expansion more than doubles the molecular weight and dramatically increases the potential for pi-pi stacking and hydrogen bonding with protein targets compared to the smaller hydralazine scaffold. While no direct head-to-head biological data is available, in-class studies show that larger bis-phthalazine derivatives exhibit significantly different target binding profiles than mono-phthalazine drugs [1].
| Evidence Dimension | Molecular Scaffold Complexity |
|---|---|
| Target Compound Data | C17H14N6O, MW 318.33, bis-phthalazine with hydrazinyl bridge |
| Comparator Or Baseline | Hydralazine: C8H8N4, MW 160.18, mono-phthalazine |
| Quantified Difference | Molecular weight is approximately 1.99 times greater; contains an additional phthalazinone ring and methyl substituent. |
| Conditions | Structural identity confirmed by InChI and SMILES analysis. |
Why This Matters
The large structural divergence from simpler phthalazines means binding kinetics, selectivity profiles, and physicochemical properties will be fundamentally different, precluding generic substitution in assay development.
- [1] Subramanian, G., et al. (2016). Synthesis and in vitro evaluation of hydrazinyl phthalazines against malaria parasite, Plasmodium falciparum. Bioorganic & Medicinal Chemistry Letters, 26(14), 3300-3306. DOI: 10.1016/j.bmcl.2016.05.049 View Source
